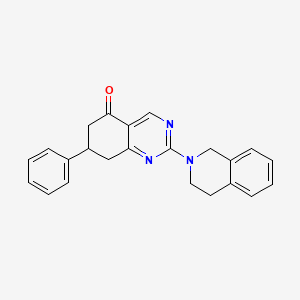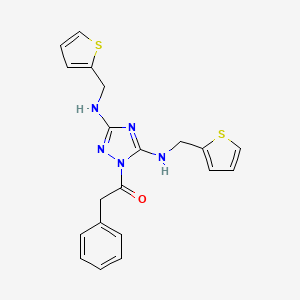![molecular formula C21H29N3O B6058266 3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception. MPEP has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and addiction.
作用機序
MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception. By blocking the activity of the mGluR5 receptor, MPEP is able to modulate these physiological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of the mGluR5 receptor, leading to changes in synaptic plasticity and neuronal activity. MPEP has also been shown to have potential anti-inflammatory effects, as well as potential neuroprotective effects.
実験室実験の利点と制限
MPEP has a number of advantages for use in lab experiments. The compound is highly selective for the mGluR5 receptor, making it a useful tool for studying the physiological processes that are modulated by this receptor. MPEP is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One potential limitation of MPEP is its relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, MPEP may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on MPEP. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. Further research is needed to determine the efficacy of MPEP in these conditions, as well as the optimal dosing and administration regimens.
Another potential area of research is the development of new compounds that are more selective and potent than MPEP. These compounds could be used to further elucidate the physiological processes that are modulated by the mGluR5 receptor, as well as to develop new therapeutic agents for a variety of conditions.
Conclusion:
In conclusion, 3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine, or MPEP, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has potential therapeutic applications in a variety of neurological and psychiatric disorders. While there are limitations to the use of MPEP in lab experiments, the compound remains a useful tool for studying the physiological processes that are modulated by the mGluR5 receptor. Further research is needed to fully elucidate the potential therapeutic applications of MPEP and to develop new compounds with greater selectivity and potency.
合成法
MPEP can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. The most common method of synthesis involves the reaction of 2-(2-methylphenyl)ethylamine with 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in the presence of a piperidine catalyst. The resulting product is then purified using a variety of techniques, including chromatography and recrystallization.
科学的研究の応用
MPEP has been extensively studied for its potential use in scientific research. The compound has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and addiction. MPEP has also been shown to have potential applications in the treatment of chronic pain, anxiety, and depression.
特性
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-17-6-3-4-8-20(17)11-9-18-7-5-13-24(16-18)21(25)12-10-19-14-22-23(2)15-19/h3-4,6,8,14-15,18H,5,7,9-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGYTQHQMRWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-indazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6058187.png)

![7-ethyl-7-methyl-2-(propylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6058192.png)
![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6058197.png)
![2-methoxy-4-[(4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenyl dimethylcarbamate](/img/structure/B6058216.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)
![methyl 2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058231.png)
![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6058254.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)
![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)
![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)